1-(1H-indol-3-yl)-3-(3-methylpyridin-2-yl)urea
CAS No.: 899990-17-1
Cat. No.: VC7747859
Molecular Formula: C15H14N4O
Molecular Weight: 266.304
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 899990-17-1 |
|---|---|
| Molecular Formula | C15H14N4O |
| Molecular Weight | 266.304 |
| IUPAC Name | 1-(1H-indol-3-yl)-3-(3-methylpyridin-2-yl)urea |
| Standard InChI | InChI=1S/C15H14N4O/c1-10-5-4-8-16-14(10)19-15(20)18-13-9-17-12-7-3-2-6-11(12)13/h2-9,17H,1H3,(H2,16,18,19,20) |
| Standard InChI Key | AKSVOEUCOYTNIM-UHFFFAOYSA-N |
| SMILES | CC1=C(N=CC=C1)NC(=O)NC2=CNC3=CC=CC=C32 |
Introduction
Chemical and Structural Characteristics
Molecular Architecture
The compound’s structure combines two aromatic systems:
-
Indole moiety: A bicyclic system with a pyrrole ring fused to benzene, contributing to hydrophobic interactions and π-stacking capabilities.
-
3-Methylpyridine: A six-membered aromatic ring with a methyl substituent at position 3, enhancing steric bulk and electronic modulation.
The urea bridge (-NH-C(=O)-NH-) connects these systems, enabling hydrogen-bonding interactions critical for target binding .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 266.30 g/mol | |
| IUPAC Name | 1-(1H-Indol-3-yl)-3-(3-methylpyridin-2-yl)urea | |
| SMILES | CC1=C(N=CC=C1)NC(=O)NC2=CNC3=CC=CC=C32 | |
| Solubility | Not publicly available |
Spectroscopic and Computational Data
-
X-ray Crystallography: While no crystal structure of this specific compound is reported, analogous urea derivatives (e.g., 1-(4-bromophenyl)-3-(2-chlorobenzyl)urea) exhibit planar urea groups and intermolecular N–H···O hydrogen bonds, suggesting similar packing behavior .
Synthesis and Optimization
General Synthetic Routes
Though explicit protocols for 1-(1H-indol-3-yl)-3-(3-methylpyridin-2-yl)urea are scarce, related urea derivatives are typically synthesized via:
-
Isocyanate-Amine Coupling:
Example: Reaction of 3-methylpyridin-2-amine with indol-3-yl isocyanate under anhydrous conditions . -
Carbamoyl Chloride Route:
Indol-3-ylamine reacts with 3-methylpyridin-2-ylcarbamoyl chloride in the presence of a base (e.g., triethylamine) .
Challenges in Synthesis
-
Steric Hindrance: The 3-methyl group on pyridine may slow reaction kinetics.
-
Purification: Polar urea derivatives often require chromatographic separation due to low crystallinity .
Biological Relevance and Mechanisms
Kinase Inhibition
The compound’s structure aligns with known kinase inhibitors (e.g., imatinib analogs), where the urea group acts as a hydrogen-bond donor to ATP-binding pockets. Preliminary in silico docking suggests affinity for JAK2 and EGFR kinases .
Anticancer Activity
-
Methuosis Induction: Structural analogs (e.g., 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carbohydrazide) trigger cytoplasmic vacuolation in cancer cells via macropinosome formation, leading to non-apoptotic death .
-
Cytotoxicity: In HeLa cells, related urea derivatives exhibit IC values <1 μM, with selectivity over normal fibroblasts .
Table 2: Comparative Bioactivity of Urea Derivatives
Immunomodulatory Effects
The indole scaffold is associated with interleukin suppression (e.g., IL-6, TNF-α), while the pyridine moiety may modulate NF-κB pathways .
Challenges and Future Directions
Pharmacokinetic Limitations
-
Poor Solubility: The logP value (~3.9) suggests lipophilicity, necessitating formulation strategies (e.g., nanoemulsions) .
-
Metabolic Stability: The urea bridge is prone to hydrolysis by esterases, requiring prodrug approaches .
Research Priorities
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume